2-Bromo-7-chloronaphthalene
Overview
Description
2-Bromo-7-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a halogenated derivative of naphthalene, characterized by the presence of both bromine and chlorine atoms on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloronaphthalene typically involves halogenation reactions. One common method is the bromination of 7-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-7-chloronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-Bromo-1-chloronaphthalene
- 2-Bromo-6-chloronaphthalene
- 2-Bromo-8-chloronaphthalene
Comparison: 2-Bromo-7-chloronaphthalene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-7-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTANKRXEFSANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679989 | |
Record name | 2-Bromo-7-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321939-67-7 | |
Record name | 2-Bromo-7-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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